Chlorhydrate de N-Déméthyl Lincomycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

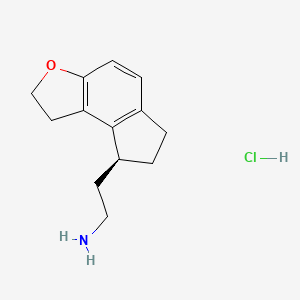

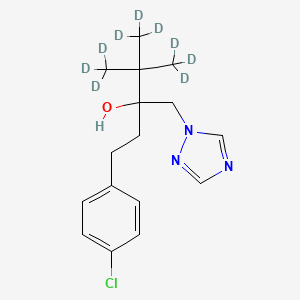

N-Demethyl Lincomycin Hydrochloride is an impurity of Lincomycin, an antibiotic produced by Streptomyces lincolnensis . Lincomycin is a lincosamide antibiotic that forms cross-links within the peptidyl transferase loop region of the 23S rRNA . It inhibits bacterial protein synthesis and is antibacterial .

Synthesis Analysis

Lincomycin, the first of two lincosamide antimicrobial agents, was isolated in 1962 from a soil actinomycete found near Lincoln, Nebraska . The actinomycete was classified as Streptomyces lincolnensis var. lincolnensis, a new streptomycete species .Molecular Structure Analysis

The structure of lincomycin consists of an unusual amino acid, viz. trans-N-methyl-4-n-l-proline (propylhygric acid), linked via a peptide bond with the sugar methylthiolincosamide .Chemical Reactions Analysis

The announcement of the discovery of lincomycin coincided with chemical and physical characterization of the crystalline hydrochloride .Physical and Chemical Properties Analysis

N-Demethyl Lincomycin Hydrochloride is a white to off-white solid . It is soluble in DMSO, Methanol, and Water . Its molecular formula is C17H33ClN2O6S and its molecular weight is 428.97 .Applications De Recherche Scientifique

Normes analytiques

Chlorhydrate de N-Déméthyl Lincomycine: est utilisé comme matériau de référence certifié pour une analyse de données extrêmement précise et fiable dans la recherche chimique sur les maladies infectieuses .

Analyse des métabolites

Il est étudié pour son rôle en tant que métabolite de la clindamycine, qui est métabolisée par les enzymes CYP3A4/5 en métabolites N-déméthyl et sulfoxyde bioactifs. Ces connaissances sont particulièrement pertinentes pour les populations spéciales comme les enfants et les femmes enceintes qui ont une activité modifiée du cytochrome P450 (CYP)3A4 .

Médecine vétérinaire

Une méthode impliquant la chromatographie sur couche mince (TLC)/densitométrie a été développée pour l'identification et la quantification de divers composés, y compris la lincomycine dans les préparations vétérinaires .

Mécanisme D'action

Target of Action

N-Demethyl Lincomycin Hydrochloride, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .

Mode of Action

N-Demethyl Lincomycin Hydrochloride functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis by affecting the process of peptide chain initiation .

Biochemical Pathways

The biochemical pathways affected by N-Demethyl Lincomycin Hydrochloride are those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the growing peptide chain . This inhibition disrupts protein synthesis, leading to the bacteriostatic effect (inhibition of bacterial growth) of the compound .

Pharmacokinetics

The potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Result of Action

The primary result of N-Demethyl Lincomycin Hydrochloride’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn inhibits their growth and proliferation .

Action Environment

The action of N-Demethyl Lincomycin Hydrochloride can be influenced by various environmental factors. For instance, certain microbial strains have been found to exhibit superior degradation efficiency for lincomycin manufacturing biowaste . This suggests that the presence of these strains in the environment could potentially affect the stability and efficacy of the compound .

Safety and Hazards

Orientations Futures

Clinical use of lincomycin has largely been superseded by its semisynthetic derivative clindamycin due to its higher efficacy and a wider range of susceptible organisms, though lincomycin remains in use . Lincomycin is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci in patients who are allergic to penicillins or for situations in which a penicillin is deemed inappropriate .

Analyse Biochimique

Biochemical Properties

N-Demethyl Lincomycin Hydrochloride has been shown to inhibit bacterial protein synthesis by inhibiting ribosomal protein S12 This interaction with the ribosomal protein S12 is crucial for its role in biochemical reactions

Cellular Effects

The effects of N-Demethyl Lincomycin Hydrochloride on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Demethyl Lincomycin Hydrochloride involves its binding to the ribosomal protein S12, thereby inhibiting bacterial protein synthesis . This interaction can lead to changes in gene expression and can have significant effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound has a significant inhibitory effect on bacterial protein synthesis

Metabolic Pathways

N-Demethyl Lincomycin Hydrochloride is involved in the metabolic pathway of lincomycin biosynthesis It interacts with various enzymes and cofactors in this pathway

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Demethyl Lincomycin Hydrochloride can be achieved through a series of chemical reactions involving the starting materials and reagents.", "Starting Materials": [ "Lincomycin Hydrochloride", "Sodium Hydroxide", "Methyl Iodide", "Hydrochloric Acid", "Water", "Ethanol" ], "Reaction": [ "Lincomycin Hydrochloride is reacted with Sodium Hydroxide in water to form Lincomycin", "Lincomycin is reacted with Methyl Iodide in ethanol to form N-Demethyl Lincomycin", "N-Demethyl Lincomycin is reacted with Hydrochloric Acid to form N-Demethyl Lincomycin Hydrochloride" ] } | |

Numéro CAS |

14600-41-0 |

Formule moléculaire |

C17H33ClN2O6S |

Poids moléculaire |

429.0 g/mol |

Nom IUPAC |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1 |

Clé InChI |

CHKUTFKCSCMSCE-NLBLSBHASA-N |

SMILES isomérique |

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl |

SMILES |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

SMILES canonique |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

Synonymes |

Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride; Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride; t |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)